O-Acetyl Cefdinir

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

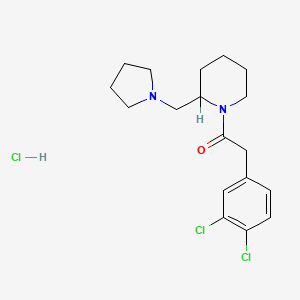

O-Acetyl Cefdinir is a derivative of the antibiotic Cefdinir . It is a semi-synthetic, broad-spectrum antibiotic used for soft tissue infections and respiratory tract infections . The molecular formula of O-Acetyl Cefdinir is C16H15N5O6S2 .

Synthesis Analysis

O-Acetyl Cefdinir can be obtained from 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid, which is a key intermediate in the manufacturing of Cephalosporin compounds . A detailed process for the preparation of cefdinir, which could potentially be adapted for the synthesis of O-Acetyl Cefdinir, is described in a patent .Molecular Structure Analysis

The IUPAC name for O-Acetyl Cefdinir is (6R,7R)-7-[[ (2E)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . The molecular weight is 437.5 g/mol .Chemical Reactions Analysis

The electrochemical behavior of cefdinir, the parent compound of O-Acetyl Cefdinir, has been studied using voltammetric and computational approaches . The study found two irreversible reduction peaks at approximately -0.5 and -1.2 V on a hanging mercury drop electrode (HMDE) and one irreversible oxidation peak at approximately 1.0 V on a glassy carbon electrode (GCE) versus Ag/AgCl, KCl (3.0M) in Britton–Robinson (BR) buffer at pH 4.2 and 5.0, respectively .Physical And Chemical Properties Analysis

O-Acetyl Cefdinir has a molecular weight of 437.5 g/mol. It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 11, and a Rotatable Bond Count of 7 .科学的研究の応用

Antibacterial Applications

O-Acetyl Cefdinir is a derivative of Cefdinir, which is a third-generation cephalosporin antibiotic . It has a broader antibacterial spectrum over general gram-positive and gram-negative bacteria than other antibiotics for oral administration .

Treatment of Respiratory and Ear Infections

Cefdinir, currently marketed as OMNICEF®, is prescribed in a 300 mg oral capsule or a suspension of 125 mg/5 mL . It is commonly used for the treatment of respiratory and ear infections .

Chemical Synthesis

The synthesis of Cefdinir involves several steps, including the reaction of benzhydryl 7- (4-bromoacetoacetamido)-3-vinyl-3-cephem-4-carboxylate in dichloromethane and acetic acid with isoamyl nitrite at -3° C to -5° C .

Preparation Process

The preparation of Cefdinir involves its potassium and cesium salts . This process is significant in the large-scale production of the antibiotic.

Solid Dispersion Research

Research has been conducted on the solid dispersion of Cefdinir . The developed Cefdinir Solid Dispersions (CSDs) resulted in about 9.0-fold higher solubility of Cefdinir and a significantly improved dissolution profile in water and at pH 1.2, compared with Cefdinir crystalline powder .

Reference Standard in Research

O-Acetyl Cefdinir is used as a reference standard in research . It is supplied with a Certificate of Analysis (COA) and analytical data, which are crucial in ensuring the quality and reliability of research results .

作用機序

Target of Action

O-Acetyl Cefdinir, a derivative of the antibiotic Cefdinir , primarily targets bacterial cells, specifically their cell wall synthesis machinery . The primary targets are the penicillin-binding proteins (PBPs), which play a crucial role in the synthesis of peptidoglycan, a major component of bacterial cell walls .

Mode of Action

O-Acetyl Cefdinir operates by inhibiting bacterial cell wall synthesis. It binds to one or more of the penicillin-binding proteins (PBPs). This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This interference in cell wall synthesis leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .

Pharmacokinetics

Cefdinir is orally administered, and its bioavailability ranges from 16% to 21%, which is dose-dependent . It has a protein binding capacity of 60% to 70%, and its elimination half-life is approximately 1.7 ± 0.6 hours . The drug is negligibly metabolized and is primarily excreted in the urine .

Result of Action

The primary result of O-Acetyl Cefdinir’s action is the death of bacterial cells due to cell lysis. By inhibiting the synthesis of the bacterial cell wall, the bacteria are unable to maintain their structural integrity, leading to cell death . This results in the effective treatment of bacterial infections.

Action Environment

The action, efficacy, and stability of O-Acetyl Cefdinir can be influenced by various environmental factors. For instance, the presence of β-lactamase enzymes, produced by some bacteria to resist β-lactam antibiotics, can affect the drug’s efficacy . Other factors such as pH, temperature, and the presence of other interacting substances can also potentially influence the action of O-Acetyl Cefdinir .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of O-Acetyl Cefdinir involves the acetylation of Cefdinir, which is a third-generation cephalosporin antibiotic. The acetylation reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions for several hours to ensure complete acetylation of the Cefdinir molecule.", "Starting Materials": [ "Cefdinir", "Acetic anhydride", "Pyridine or triethylamine" ], "Reaction": [ "Step 1: Dissolve Cefdinir in pyridine or triethylamine and add acetic anhydride dropwise with stirring.", "Step 2: Heat the reaction mixture under reflux conditions for several hours.", "Step 3: Cool the reaction mixture and add water to quench the reaction.", "Step 4: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Step 5: Purify the product by recrystallization or column chromatography." ] } | |

CAS番号 |

127770-93-8 |

分子式 |

C₁₆H₁₅N₅O₆S₂ |

分子量 |

437.45 |

同義語 |

(6R,7R)-7-[[(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; [6R-[6α,7β(Z)]]-7-[[[(Acetyloxy)imino](2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabic |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate](/img/structure/B1145598.png)